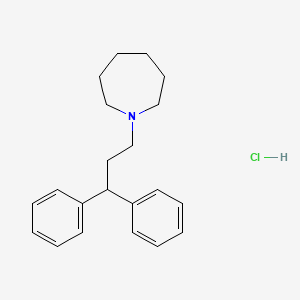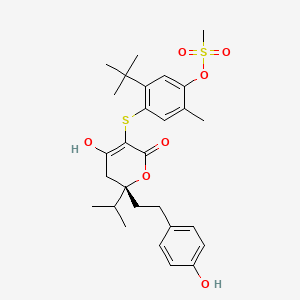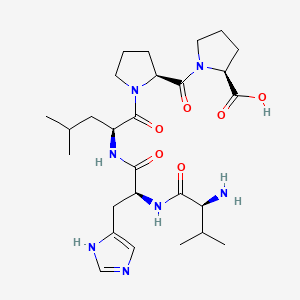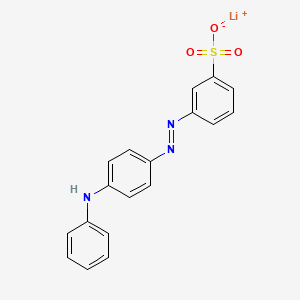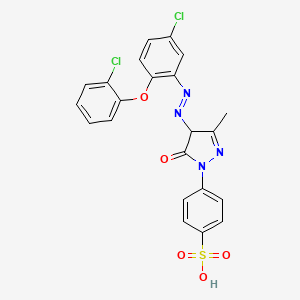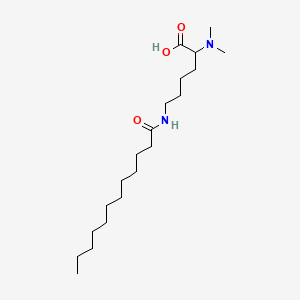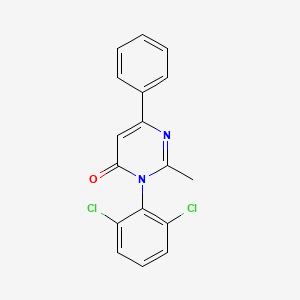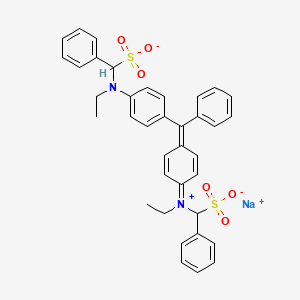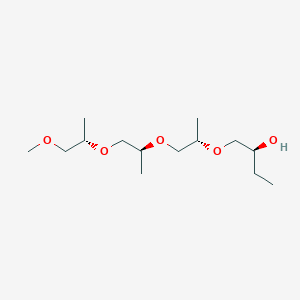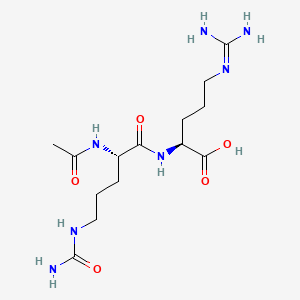
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate is a fluorinated phosphate compound. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is often used in various industrial applications due to its surfactant and lubricating properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate typically involves the esterification of a fluorinated alcohol with phosphoric acid. The reaction is catalyzed by an acid, and the product is purified through various methods such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation due to its fluorinated structure.
Substitution: It can undergo substitution reactions where the ammonium groups are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, which facilitate the substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated phosphate derivatives .
Aplicaciones Científicas De Investigación
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate has several scientific research applications:
Chemistry: Used as a surfactant and lubricant in various chemical processes.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the production of coatings, paints, and plastics to enhance their properties.
Mecanismo De Acción
The mechanism of action of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate involves its interaction with molecular targets through its fluorinated phosphate group. This interaction can affect various molecular pathways, leading to its observed effects in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate
- Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl phosphate
Uniqueness
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl phosphate is unique due to its specific fluorinated structure, which imparts high thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring these properties .
Propiedades
Número CAS |
63295-18-1 |
|---|---|
Fórmula molecular |
C12H14F19N2O5P |
Peso molecular |
658.19 g/mol |
Nombre IUPAC |
diazanium;[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] phosphate |
InChI |
InChI=1S/C12H8F19O5P.2H3N/c13-4(14,1-3(32)2-36-37(33,34)35)6(16,17)8(20,21)10(24,25)9(22,23)7(18,19)5(15,11(26,27)28)12(29,30)31;;/h3,32H,1-2H2,(H2,33,34,35);2*1H3 |
Clave InChI |
ONTZPZSNBFJLNO-UHFFFAOYSA-N |
SMILES canónico |
C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





